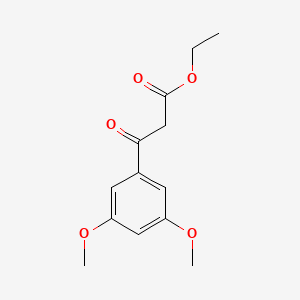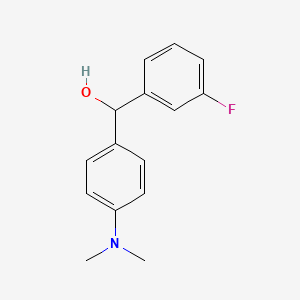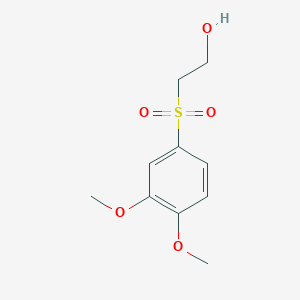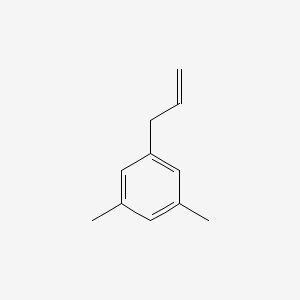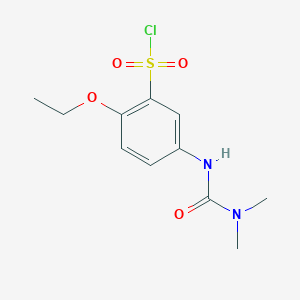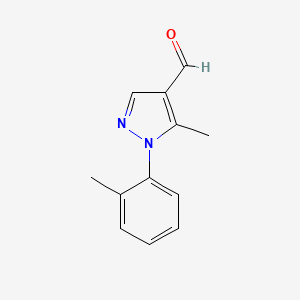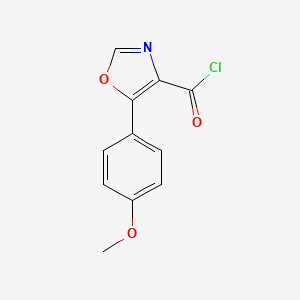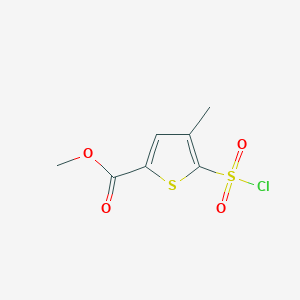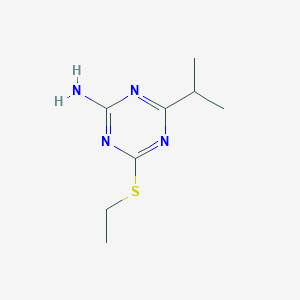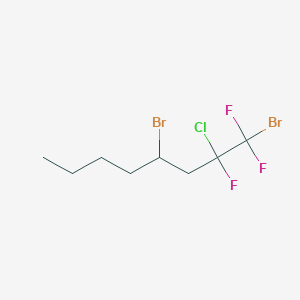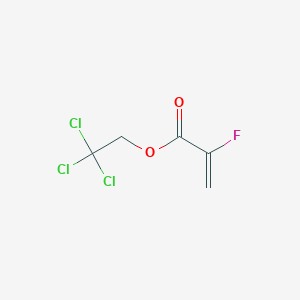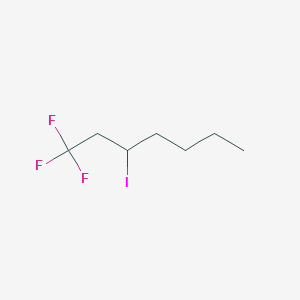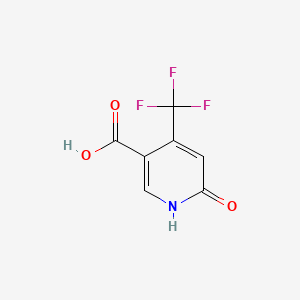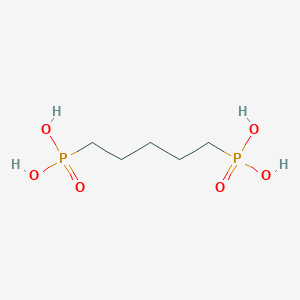
5-phosphonopentylphosphonic Acid
Overview
Description
5-phosphonopentylphosphonic Acid is a chemical compound with the molecular formula C5H14O6P2. It has a molecular weight of 232.11 g/mol .
Molecular Structure Analysis
The InChI code for 5-phosphonopentylphosphonic Acid is1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11) . The Canonical SMILES is C(CCP(=O)(O)O)CCP(=O)(O)O . Physical And Chemical Properties Analysis
The melting point of 5-phosphonopentylphosphonic Acid is between 160-161 degrees Celsius . Other computed properties include a molecular weight of 232.11 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .Scientific Research Applications
- Scientific Field : Medicine and Agriculture .
- Summary of Application : 5-ALA is used in the elimination of pathogens or cancer cells by photodynamic therapy (PDT) owing to the photosensitizer reaction which releases the reactive oxygen species (ROS) . It’s also used in agriculture as a growth promoter or insecticide .
- Methods of Application : In medicine, 5-ALA is administered to generate enhanced intracellular levels of endogenous porphyrins for photodynamic therapy (PDT) and photodiagnosis (PDD) . In agriculture, it can be used at low concentrations to stimulate cell metabolism and assist the growth of plants and crops .
- Results or Outcomes : The purified 5-ALA was verified to eliminate 74% of A549 human lung cancer and 83% of A375 melanoma skin cancer cell . Moreover, certain pathogens were killed via anti-microbial PDT with 1% 5-ALA and reached 100% killing rate at optimal condition .
-
Scientific Field : Synthetic Biology
- Summary of Application : 5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture and other burgeoning fields . Because of its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention .
- Methods of Application : The recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are summarized . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized, and the corresponding biotechnological design strategies are highlighted and discussed in detail .
- Results or Outcomes : The biosynthesis of 5-ALA and understanding the related mechanisms to further promote its industrial application are conceived and proposed .
-
Scientific Field : Agriculture
- Summary of Application : Exogenous application of 5-ALA promotes coloration and improves the quality of tomato fruit by regulating carotenoid metabolism .
- Methods of Application : Tomato fruit surfaces were treated with different concentrations of ALA on the 24th day after fruit setting (mature green fruit stage), and the content of soluble sugar, titratable acid, soluble protein, vitamin C, and total free amino acids, as well as amino acid components, intermediates of lycopene synthetic and metabolic pathways, and ALA metabolic pathway derivatives were determined during fruit ripening .
- Results or Outcomes : Supplementation with 200 mg⋅L –1 ALA not only enhances the nutritional quality and color of the fruit but also promotes early fruit maturation in tomato .
-
Scientific Field : High-Grade Glioma Treatment
- Summary of Application : 5-ALA is a prodrug used to selectively illuminate high-grade glioma (HGG) tissue intra-operatively .
- Methods of Application : It has been shown to nearly double complete resection rates in a 2006 multicentre, phase III clinical trial .
- Results or Outcomes : The use of 5-ALA has significantly improved the outcomes of high-grade glioma surgeries .
-
Scientific Field : Various Cancer Treatments
- Summary of Application : 5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .
- Methods of Application : When excited with visible blue light (375–445 nm), the red fluorescence (600–740 nm) is emitted, resulting in photodynamic diagnosis of various cancers .
- Results or Outcomes : This method has been successfully used in the treatment of various cancers such as brain cancer, gastric cancer, bladder cancer, skin cancer, lung cancer, and breast cancer .
properties
IUPAC Name |
5-phosphonopentylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKINCQKOGXVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378722 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phosphonopentylphosphonic Acid | |
CAS RN |
4672-25-7 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Pentylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)
